Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction, demonstrating the importance of this class of compounds in organic synthesis. The study highlights the structural analysis using techniques like X-ray diffraction and DFT studies, suggesting potential for material science and molecular engineering applications (S. Viveka et al., 2016).
Biological Evaluation
Novel derivatives of 1H-pyrazole were synthesized for biological evaluation, indicating the relevance of pyrazole derivatives in medicinal chemistry. Preliminary evaluations showed that some compounds could inhibit A549 lung cancer cell growth, suggesting potential applications in cancer research (Liang-Wen Zheng et al., 2010).
Material Science Applications
In the field of material science, d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared, demonstrating applications in designing new materials with potential uses in catalysis, molecular recognition, and optical devices (M. Cheng et al., 2017).
Corrosion Inhibition
Pyranpyrazole derivatives were studied as corrosion inhibitors for mild steel, highlighting the application of pyrazole derivatives in industrial processes like metal pickling. The study shows how chemical modifications can impact the efficiency of corrosion inhibitors, providing insights into the design of more effective compounds (P. Dohare et al., 2017).
Chemosensor Development
A new colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was synthesized for the recognition of metal cations like Cu2+, Zn2+, and Co2+, showcasing the utility of pyrazole derivatives in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).
Mechanism of Action
Target of Action
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a compound that has been synthesized and evaluated for its biological activities . .
Mode of Action
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Properties
IUPAC Name |
ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYDWBYGAHFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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